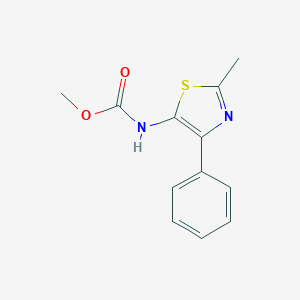

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

説明

特性

IUPAC Name |

methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXKXRCDQRXTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Thiazole Carbamate Derivatives

Introduction: The Synergy of Structure and Spectroscopy

In the landscape of modern drug development and medicinal chemistry, thiazole derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their rigid, planar structure and capacity for hydrogen bonding contribute to favorable interactions with a wide range of biological targets, leading to diverse pharmacological activities.[3] When the thiazole core is functionalized with a carbamate group, a versatile scaffold emerges, offering unique properties for designing novel therapeutics.[4][5] The carbamate moiety can influence solubility, stability, and receptor binding affinity, making these derivatives particularly attractive for lead optimization campaigns.

The unambiguous structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the ¹H and ¹³C NMR characteristics of thiazole carbamate derivatives. We will move beyond simple data reporting to explain the causality behind spectral features, offering a framework for confident and accurate structural assignment.

Core Principles: Deciphering the Spectra of Thiazole Carbamates

The NMR spectrum of a thiazole carbamate derivative is a composite of signals from the thiazole ring, the carbamate linker, and any associated substituents. Understanding the typical chemical shifts and coupling patterns for each component is the foundation of spectral interpretation.

dot

Caption: General structure of a 2-amino-thiazole carbamate derivative.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

-

Thiazole Ring Protons (H4, H5): The aromatic nature of the thiazole ring leads to proton signals in the downfield region, typically between 7.27 and 8.77 ppm.[3] The exact positions are highly sensitive to the substitution pattern.

-

H5: Often appears more downfield than H4. In the unsubstituted thiazolium ion, H5 is observed at approximately 8.42 ppm.[8]

-

H4: Typically resonates slightly upfield of H5, around 8.23 ppm in the thiazolium ion.[8]

-

Coupling: Protons on adjacent carbons (H4 and H5) will exhibit vicinal coupling, appearing as doublets with a coupling constant (³J_H4,H5) of approximately 3.6 Hz.[8] This coupling is a key diagnostic feature for confirming the 4,5-unsubstituted thiazole core.

-

-

Carbamate Proton (NH): The chemical shift of the carbamate N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.

-

It typically appears as a broad or sharp singlet in a wide range from δ 5.0 to 13.5 ppm.[4][5] In many reported thiazole carbamates, this signal is observed significantly downfield, often between 10.0 and 13.5 ppm.[4]

-

Deuterium Exchange: This proton can be exchanged with deuterium by adding a drop of D₂O to the NMR sample, causing the signal to disappear. This is a definitive method for identifying the N-H peak.

-

-

"R" Group Protons: The protons on the R group of the carbamate will resonate in their characteristic regions. For example, in an ethyl carbamate, a quartet for the -O-CH₂- group would be expected around 4.0-4.3 ppm and a triplet for the -CH₃ group around 1.2-1.4 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling | Key Characteristics & Causality |

| Thiazole H5 | 7.5 - 8.8 | Doublet (d) | Downfield shift due to aromatic ring current. Position influenced by electronic effects of substituents. |

| Thiazole H4 | 7.2 - 8.5 | Doublet (d) | Also in the aromatic region, typically slightly upfield of H5. |

| Carbamate NH | 5.0 - 13.5 | Singlet (s), often broad | Highly variable due to hydrogen bonding and exchange rate. Disappears upon D₂O exchange. |

| O-CH - (Alkyl) | 3.5 - 4.5 | Varies (e.g., q, t) | Deshielded by the adjacent oxygen atom of the carbamate ester. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom, providing a complementary and often more resolved dataset than the ¹H spectrum.

-

Thiazole Ring Carbons (C2, C4, C5): These carbons resonate in the aromatic/heteroaromatic region.

-

C2: This carbon is bonded to two heteroatoms (N and S) and the carbamate nitrogen, making it the most downfield of the ring carbons, typically appearing in the range of 158-175 ppm.[9]

-

C4 & C5: These carbons appear further upfield. In substituted thiazoles, C4 can be found around 140-150 ppm, while C5 is often in the 105-125 ppm range.[9] The specific shifts are heavily influenced by the substituents on the ring.

-

-

Carbamate Carbonyl (C=O): The carbonyl carbon of the carbamate group is a highly diagnostic signal.

-

"R" Group Carbons: The carbons of the R group will appear in their expected regions. For instance, the -O-C H₂- carbon of an ethyl group would be found around 60-65 ppm, deshielded by the oxygen atom.[11]

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Characteristics & Causality |

| Thiazole C2 | 158 - 175 | Most downfield ring carbon due to bonding with two heteroatoms (S, N) and the exocyclic carbamate nitrogen. |

| Thiazole C4 | 140 - 150 | Aromatic carbon adjacent to sulfur. Shift is sensitive to substituents at C5. |

| Thiazole C5 | 105 - 125 | Aromatic carbon adjacent to sulfur. Generally the most upfield of the thiazole carbons. |

| Carbamate C=O | 152 - 165 | Characteristic downfield signal due to the deshielding effect of the carbonyl oxygen and adjacent N and O atoms.[4][10] |

| O-C - (Alkyl) | 60 - 70 | Aliphatic carbon deshielded by the directly attached ester oxygen. |

Experimental Protocol: A Self-Validating Workflow for High-Quality Data

Acquiring high-quality, reproducible NMR data is non-negotiable. The following protocol is designed as a self-validating system, where each step ensures the integrity of the final spectrum.

dot

Caption: A robust workflow for NMR analysis.

Step-by-Step Methodology

-

Analyte Preparation:

-

Justification: The amount of sample is critical for signal-to-noise (S/N). ¹³C is an insensitive nucleus, requiring more material than ¹H NMR.[12]

-

Protocol: Weigh 5-25 mg of the purified thiazole carbamate derivative for ¹H NMR, or 25-100 mg for ¹³C NMR, into a clean, dry vial.

-

-

Solvent Selection and Sample Dissolution:

-

Justification: Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR and to provide a signal for the spectrometer's field-frequency lock.[13][14] The choice of solvent (e.g., CDCl₃ for nonpolar, DMSO-d₆ for polar compounds) is dictated by the analyte's solubility.

-

Protocol: Add approximately 0.6 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial. Ensure complete dissolution. If any solid particles remain, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[12] Suspended solids will degrade spectral quality.

-

-

Instrument Setup and Locking:

-

Justification: The "lock" system uses the deuterium signal from the solvent to continuously adjust the magnetic field, compensating for drift and ensuring high resolution.

-

Protocol: Insert the sample into the spectrometer. Use the instrument software to "lock" onto the deuterium frequency of the solvent.

-

-

Shimming:

-

Justification: Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume. Poor shimming is a primary cause of broad, distorted peaks and is the most critical step for obtaining high-resolution spectra.

-

Protocol: Perform an automated or manual shimming routine to maximize the lock signal level and decay. This minimizes peak broadening and distortion.

-

-

Acquiring ¹H and ¹³C Spectra:

-

Justification: Standard, pre-defined acquisition parameters are often sufficient for routine analysis, but may need optimization based on sample concentration and relaxation properties.

-

Protocol:

-

¹H NMR: Load standard acquisition parameters. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Load standard proton-decoupled acquisition parameters. A greater number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be needed to obtain adequate S/N, especially for quaternary carbons like the carbamate carbonyl.

-

-

-

Data Processing and Referencing:

-

Justification: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum. Accurate referencing is crucial for comparing data across different experiments and with literature values.

-

Protocol: Apply Fourier transform, phase correction, and baseline correction to the FID. Calibrate the chemical shift axis by setting the internal standard tetramethylsilane (TMS) signal to 0.00 ppm or, more commonly, by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

-

-

Structural Validation with 2D NMR:

-

Justification: For novel compounds or complex structures, 1D NMR may not be sufficient for unambiguous assignment. 2D NMR experiments provide through-bond correlation data that acts as a self-validating system for the proposed structure.[15][16]

-

Protocol (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming which protons are on adjacent carbons (e.g., confirming the H4-H5 relationship).[17][18]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.[18][19]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is exceptionally powerful for connecting structural fragments, for example, correlating the carbamate NH proton to the thiazole C2 and the carbamate carbonyl carbon.[18][20]

-

-

Conclusion: From Spectrum to Structure with Confidence

The NMR analysis of thiazole carbamate derivatives is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. By understanding the characteristic spectral regions for the thiazole and carbamate moieties, researchers can efficiently interpret ¹H and ¹³C NMR data. Adherence to a robust, self-validating experimental workflow ensures the acquisition of high-quality data, while the strategic use of 2D NMR techniques provides an unparalleled level of confidence in the final structural assignment. This guide serves as a foundational resource, empowering scientists to leverage the full analytical power of NMR in their pursuit of novel and impactful thiazole-based therapeutics.

References

-

Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- El-Sayed, N. N. E., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

- Ghasemi, N., et al. (2025). Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials.

- Kamiński, R., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Pérez-Arciñiega, R., et al. (2022).

- Silva, A. M. S., et al. (n.d.).

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques.

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

- Hartono, A., et al. (2025).

- Choudhary, M., et al. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry.

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

- Kandeel, M. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules.

- ResearchGate. (2025).

- Elyashberg, M., et al. (2025). Identification and structure elucidation by NMR spectroscopy.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- Steinbeck, C. (2014). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central.

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. Retrieved from [Link]

- Pretsch, E., et al. (n.d.).

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. semanticscholar.org [semanticscholar.org]

- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 8. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 19. anuchem.weebly.com [anuchem.weebly.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Substituted Thiazole Carbamates

Introduction: The Convergence of Thiazole and Carbamate Moieties in Medicinal Chemistry

The landscape of modern drug discovery is characterized by the strategic combination of privileged structural motifs to generate novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands out as a cornerstone of medicinal chemistry.[1] Its inherent planarity, ability to participate in hydrogen bonding and π-stacking interactions, and metabolic stability make it a versatile scaffold found in a wide array of approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir.[2] The thiazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3]

Juxtaposed with the thiazole core, the carbamate functional group (-NHC(=O)O-) offers a unique set of properties that have been extensively exploited in drug design. Carbamates can act as bioisosteres of amide or ester functionalities, offering improved metabolic stability and altered physicochemical properties.[4] The carbamate moiety can also engage in crucial hydrogen bonding interactions with biological targets and can be strategically employed in prodrug design to enhance solubility and bioavailability.

This technical guide provides a comprehensive overview of the biological activities of substituted thiazole carbamates, a chemical class that synergistically combines the therapeutic potential of both the thiazole and carbamate functionalities. We will delve into the synthetic strategies for accessing these compounds, explore their diverse biological activities with a focus on antimicrobial, anticancer, and neuroprotective properties, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Synthetic Strategies for Substituted Thiazole Carbamates

The synthesis of substituted thiazole carbamates typically involves a multi-step approach, beginning with the construction of the core thiazole ring, followed by the introduction of the carbamate functionality. A common and versatile method for thiazole ring synthesis is the Hantzsch thiazole synthesis.[5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted thiazole carbamates, starting from readily available starting materials.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

Abstract

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is a novel small molecule with a chemical scaffold that suggests a rich potential for therapeutic applications. This technical guide provides a comprehensive analysis of its potential biological targets, underpinned by a systematic evaluation of its core structural motifs: the thiazole ring and the carbamate group. In the absence of direct experimental data for this specific compound, this document outlines a predictive framework for identifying and validating its therapeutic targets. We will delve into a rationale-driven approach, combining in silico predictive methods with established experimental validation workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: Deconstructing a Novel Chemical Entity

The compound, Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, presents a compelling case for target exploration due to its hybrid structure. It combines two key pharmacophores: a substituted thiazole ring and a carbamate functional group. Both of these moieties are prevalent in a wide array of approved drugs and bioactive molecules, suggesting that their combination could lead to unique pharmacological properties.

-

The Thiazole Core: The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] Thiazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1] Notably, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating interactions with various biological targets.[3] Approved drugs like the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib feature a thiazole core, highlighting its significance in modern drug design.[3]

-

The Carbamate Group: The carbamate functional group is another crucial structural motif in drug design.[4][5] It can act as a stable analogue of the amide bond, enhancing a molecule's metabolic stability and ability to cross cell membranes.[4][6] Carbamates are found in drugs with diverse mechanisms of action, including chemotherapeutic agents and cholinesterase inhibitors.[4] Their ability to modulate biological and pharmacokinetic properties makes them a valuable tool in drug development.[4]

The conjugation of these two pharmacophores in Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate suggests a high potential for interaction with a range of biological targets. The following sections will explore these potential targets through a combination of predictive analysis and a proposed experimental validation strategy.

A Rationale-Driven Approach to Target Identification

Given the novelty of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, a systematic approach is required to identify its potential therapeutic targets. This process will begin with computational predictions to generate hypotheses, which will then be rigorously tested through a series of in vitro and cell-based experiments.

In Silico Target Prediction: Generating Testable Hypotheses

Computational methods provide a powerful and efficient means to predict the potential biological targets of a small molecule, thereby guiding experimental efforts.[7][8] This in silico approach leverages large chemogenomic databases to identify proteins that are likely to interact with the compound of interest based on structural similarity to known ligands.[9]

Key In Silico Methodologies:

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

-

2D and 3D Similarity Searching: Comparing the 2D fingerprint and 3D shape of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate against databases of bioactive compounds (e.g., ChEMBL, PubChem) can identify known targets of structurally related molecules.

-

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a biological activity. A pharmacophore model can be built based on the structure of our compound and used to screen for potential protein targets.

-

-

Structure-Based Approaches: If the 3D structure of potential protein targets is known, molecular docking can be employed.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. By docking Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate into the binding sites of a panel of disease-relevant proteins, we can estimate its binding affinity and identify high-probability targets.

-

The following diagram illustrates a typical in silico target prediction workflow:

Caption: In Silico Target Prediction Workflow.

Predicted Target Classes and Rationale

Based on the structural motifs of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, several classes of proteins emerge as high-priority potential targets.

Table 1: Predicted Target Classes and Rationale

| Potential Target Class | Rationale | Potential Therapeutic Areas |

| Protein Kinases | The thiazole ring is a common scaffold in kinase inhibitors. The phenyl group can occupy the hydrophobic pocket of the ATP-binding site. | Oncology, Inflammatory Diseases |

| Cyclooxygenase (COX) Enzymes | Thiazole-carbamate hybrids have shown promise as COX inhibitors.[10] | Anti-inflammatory, Analgesic |

| Cholinesterases (AChE, BChE) | The carbamate group is a known inhibitor of cholinesterases. | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Melatonin Receptors | Some carbamate insecticides have been shown to interact with melatonin receptors.[11] | Circadian Rhythm Disorders, Sleep Disorders |

| Microbial Enzymes | Thiazole and carbamate derivatives have demonstrated antimicrobial activity.[12][13] | Infectious Diseases |

Experimental Target Validation: From Prediction to Confirmation

Once a prioritized list of potential targets is generated through in silico methods, a rigorous experimental validation process is essential to confirm these predictions.[14] This process typically involves a tiered approach, starting with in vitro biochemical assays and progressing to more complex cell-based and in vivo models.

Biochemical Assays: Direct Target Engagement

The initial step in target validation is to determine if Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate directly interacts with the predicted protein targets in a purified system.

Step-by-Step Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a stock solution of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate in 100% DMSO.

-

Reconstitute the recombinant kinase, substrate peptide, and ATP to their optimal concentrations in kinase buffer.

-

-

Assay Plate Setup:

-

In a 384-well plate, add 2.5 µL of the compound at various concentrations (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

-

Kinase Reaction:

-

Add 5 µL of ATP solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Similar direct binding or enzymatic activity assays should be performed for other predicted targets, such as COX enzymes and cholinesterases.

Cellular Assays: Target Engagement in a Biological Context

Confirming target engagement within a cellular environment is a critical next step. This demonstrates that the compound can penetrate the cell membrane and interact with its target in a more physiologically relevant setting.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture and Treatment:

-

Culture a relevant cell line to 80-90% confluency.

-

Treat the cells with either Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate or a vehicle control (DMSO) for a specified time.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

-

Protein Quantification:

-

Analyze the soluble fraction by Western blot or other protein quantification methods (e.g., ELISA, mass spectrometry) using an antibody specific to the target protein.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

The following diagram illustrates the experimental workflow for target validation:

Caption: Experimental Target Validation Workflow.

Genetic Approaches for Target Validation

Genetic methods, such as CRISPR-Cas9 gene editing, can provide definitive evidence for the role of a specific target in the observed biological effects of a compound.[15] By knocking out or knocking down the expression of the putative target gene, researchers can assess whether the cellular response to Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is diminished or abolished. A loss of compound activity in the knockout/knockdown cells strongly supports a direct on-target mechanism.[15]

Future Directions and Conclusion

The exploration of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate's therapeutic potential is a promising endeavor. The systematic approach outlined in this guide, which integrates in silico prediction with rigorous experimental validation, provides a clear roadmap for elucidating its mechanism of action and identifying its primary therapeutic targets.

The convergence of evidence from these diverse methodologies will be crucial in building a compelling case for the continued development of this novel compound. The identification of validated targets will not only pave the way for lead optimization and preclinical studies but also contribute to a deeper understanding of the complex interplay between chemical structure and biological function. As our understanding of disease pathways continues to evolve, so too will the opportunities for innovative small molecules like Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate to make a significant impact on human health.

References

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Available from: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

-

Byrne R, Schneider G. In Silico Target Prediction for Small Molecules. Methods Mol Biol. 2019;1888:273-309. doi: 10.1007/978-1-4939-8891-4_16. PMID: 30519953. Available from: [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available from: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available from: [Link]

-

Drug Target Identification Methods. MtoZ Biolabs. Available from: [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available from: [Link]

-

Known experimental techniques to identify drug targets. ResearchGate. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

-

Target Identification and Validation (Small Molecules). UCL. Available from: [Link]

-

Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. PMC - NIH. Available from: [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Available from: [Link]3539191/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 15. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate Binding

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate represents a molecule of significant interest for rational drug design. This guide provides a comprehensive, technically-grounded workflow for investigating its binding mechanism to a relevant biological target using in silico modeling. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and reproducible computational study. This document is intended for researchers and professionals in drug development who possess a foundational understanding of molecular modeling concepts.

Introduction: The Rationale for In Silico Analysis

Predicting the interaction between a small molecule and its protein target is a foundational step in modern drug discovery.[4][5][6] In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, provide an atomic-level lens through which we can visualize and quantify these interactions before committing to costly and time-consuming wet-lab synthesis and testing.[5][7]

The subject of our study, Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, contains a thiazole ring, a heterocyclic moiety known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][8] The carbamate group adds hydrogen bonding potential, making it a promising candidate for targeted inhibition.[9][10]

Strategic Selection of a Biological Target: Cyclin-Dependent Kinase 2 (CDK2)

Given the prevalence of thiazole derivatives as anticancer agents, Cyclin-Dependent Kinase 2 (CDK2) presents a logical and high-value target for this study.[8][11][12][13] CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy.[8][11][13] Numerous existing CDK2 inhibitors feature heterocyclic scaffolds, validating our choice and providing a wealth of structural data for comparative analysis.[8][12][14]

This guide will therefore detail the complete process of modeling the binding of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate within the ATP-binding pocket of human CDK2.

The Computational Workflow: From Structure to Simulation

A successful in silico study is a multi-stage process where each step builds upon the last. The integrity of the final results is contingent upon the rigor applied at every stage, from initial structure preparation to final data analysis.

Figure 1: Overall In Silico Modeling Workflow.

PART A: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of your initial structures directly dictates the reliability of all subsequent calculations.

Ligand Preparation

The goal here is to convert the 2D chemical name into a geometrically optimized, 3D structure with correct protonation states and partial charges.

Protocol 1: Ligand Preparation

-

Obtain SMILES String: For "Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate", the SMILES (Simplified Molecular Input Line Entry System) string is COC(=O)NC1=C(SC(=N1)C)C2=CC=CC=C2.

-

Generate 3D Coordinates: Use a tool like Open Babel (obabel) or a graphical interface like Avogadro.

-

Causality: A simple 2D-to-3D conversion is insufficient. The initial 3D structure will likely have strained bond lengths and angles.

-

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a low-energy conformation.

-

Command Line Example (Open Babel): obabel ligand.smi -O ligand.mol2 --gen3d --best --ff MMFF94

-

-

Assign Partial Charges: Correctly assigning partial atomic charges is critical for calculating electrostatic interactions. Gasteiger charges are a common and rapid method suitable for docking.

-

Save in Required Format: For use with AutoDock Vina, the final prepared ligand file should be in the .pdbqt format, which includes charge information and defines rotatable bonds. This can be done using AutoDock Tools.

Protein Preparation

The crystal structure of a protein obtained from the Protein Data Bank (PDB) is an experimental snapshot and requires careful cleaning and preparation.

Protocol 2: Protein (CDK2) Preparation

-

Select a PDB Structure: A high-resolution (<2.5 Å) crystal structure of human CDK2 is required. For this example, we will use PDB ID: 1HCK . This structure is co-crystallized with an inhibitor, which helps to define the binding pocket.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file.[15] This includes water molecules, co-solvents, and the original co-crystallized ligand.[15]

-

Expertise: While some water molecules can be critical for binding (bridging interactions), their inclusion requires advanced simulation techniques. For standard docking, it is best practice to remove them.

-

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding. Software like UCSF Chimera or AutoDock Tools can perform this step, ensuring correct protonation states for residues like Histidine at a physiological pH.[16]

-

Assign Partial Charges: Add partial charges to all atoms of the protein (e.g., Kollman charges).

-

Save in .pdbqt Format: As with the ligand, the final protein structure must be saved in the .pdbqt format for compatibility with AutoDock Vina.

PART B: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction via a scoring function.

Figure 2: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Since we chose a PDB structure with a co-crystallized ligand (1HCK), the most reliable method is to define a "grid box" centered on the position of that original ligand.[17] A box size of 25x25x25 Å is typically sufficient to encompass the ATP-binding site of a kinase.

-

Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

-

Execute Docking Run: Launch the Vina executable from the command line.[18][19]

-

Command Line Example: vina --config conf.txt --log results.log --out docked_poses.pdbqt

-

-

Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[19] The top-ranked pose is the most probable binding mode according to the scoring function.

Data Presentation: Docking Results

| Pose # | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.5 | 0.000 |

| 2 | -9.2 | 1.345 |

| 3 | -8.9 | 1.876 |

| ... | ... | ... |

Note: These are example values. Lower binding affinity scores indicate more favorable predicted binding.

PART C: Molecular Dynamics (MD) Simulation - Capturing the Dynamics

While docking provides a static picture, MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the docked pose.

Figure 3: GROMACS MD Simulation Workflow.

Protocol 4: MD Simulation using GROMACS

-

System Setup:

-

Input: Use the best-ranked pose from the docking results as the starting structure.

-

Force Field: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand). The pdb2gmx tool in GROMACS generates the protein topology.[20] Ligand topology must be generated separately (e.g., using Acpype).

-

Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model) ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[21]

-

-

Energy Minimization: Before starting the simulation, perform a steep descent energy minimization to remove any steric clashes between the complex and the newly added solvent.[21]

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein, which is typically restrained.

-

NPT Ensemble (Constant Pressure): Maintain the target temperature and apply a pressure coupling to bring the system to the correct density (e.g., 1 bar).

-

Trustworthiness: Proper equilibration is non-negotiable. A system that is not well-equilibrated will produce meaningless simulation results. Monitor temperature, pressure, and density plots to confirm stability before proceeding.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.[20] During this phase, the trajectory of atomic movements is saved for analysis.

PART D: Post-Simulation Analysis - Extracting Insights

The raw output of an MD simulation is a trajectory file. The real scientific value is unlocked through careful analysis of this trajectory.

Structural Stability Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the pocket.[22]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate instability.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD snapshots.[23][24][25][26] It offers a balance between computational cost and accuracy.[26]

Protocol 5: MM/PBSA Calculation

-

Extract Snapshots: Select frames from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

-

Average the Results: The final ΔG_bind is the average over all analyzed snapshots.

Data Presentation: MM/PBSA Results

| Energy Component | Average Contribution (kJ/mol) |

| Van der Waals Energy | -150.7 ± 5.2 |

| Electrostatic Energy | -45.3 ± 3.1 |

| Polar Solvation Energy | 120.1 ± 6.8 |

| Non-Polar Solvation Energy | -15.5 ± 1.1 |

| ΔG_bind (MM/PBSA) | -91.4 ± 8.5 |

Note: These are example values. The negative value indicates a favorable binding interaction.

Conclusion

This guide has outlined a rigorous, field-proven workflow for the in silico modeling of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate binding to CDK2. By following this structured approach—from meticulous system preparation and predictive docking to dynamic simulation and energetic analysis—researchers can generate reliable, actionable insights into the molecular determinants of binding. These computational results provide a powerful hypothesis-generating framework to guide subsequent experimental validation and accelerate the drug discovery process.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Retrieved from [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Retrieved from [Link]

-

GROMACS Tutorials. Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). YouTube. Retrieved from [Link]

-

Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. Retrieved from [Link]

-

Franch, R., & Martin-Martinez, F. J. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. ResearchGate. Retrieved from [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025-04-01). YouTube. Retrieved from [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29). ChemCopilot. Retrieved from [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Retrieved from [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Retrieved from [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]

-

Molecular Docking Tutorial. Retrieved from [Link]

-

Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Retrieved from [Link]

-

Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis. Retrieved from [Link]

-

Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(12), 1131–1146. Retrieved from [Link]

-

GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]

-

In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023-10-07). Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Retrieved from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020-03-20). YouTube. Retrieved from [Link]

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021-01-01). j-stage. Retrieved from [Link]

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxy.pdf

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024-09-21). ACS Publications. Retrieved from [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020-12-22). YouTube. Retrieved from [Link]

-

7.5: Molecular Docking Experiments. (2022-07-26). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from [Link]

-

Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]

- 10. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]

- 11. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. peng-lab.org [peng-lab.org]

- 25. bio-protocol.org [bio-protocol.org]

- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazole-Containing Compounds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][2][3] Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7][8] This versatility is underscored by the presence of the thiazole moiety in numerous FDA-approved drugs, such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory drug Meloxicam.[3][9] The continued exploration of thiazole derivatives remains a vibrant and promising area of drug discovery.

Part 2: Foundational Synthetic Strategies for the Thiazole Core

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[10][11] The classical approach involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the thiazole product.

Modern iterations of the Hantzsch synthesis have focused on improving efficiency and sustainability, with the development of solvent-free and microwave-assisted protocols that offer reduced reaction times and higher yields.[12][13][14]

Detailed Protocol: One-Pot, Solvent-Free Hantzsch Synthesis of 2-Aminothiazoles [12][15]

This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of 2-aminothiazoles from α-bromoacetophenones and thiourea without a catalyst.[12]

Materials:

-

α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (for washing)

-

Hexane (for washing)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

Combine the α-bromoacetophenone and thiourea in the round-bottom flask.

-

Heat the mixture at 60°C with stirring for 5-10 minutes. The reaction is typically complete within this timeframe, as observed by the formation of a solid product.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the resulting solid with ethanol to remove any unreacted starting materials.

-

Further wash the solid with hexane.

-

Dry the purified product under vacuum to obtain the 2-aminothiazole derivative.

Self-Validation:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Beyond Hantzsch: Alternative Routes to Thiazole Diversification

While the Hantzsch synthesis is a workhorse in thiazole chemistry, several other methods provide access to diverse thiazole derivatives.

-

Cook-Heilborn Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds to yield 5-aminothiazoles.[16]

-

Tcherniac's Synthesis: In this approach, α-thiocyanoketones are hydrolyzed with acid or treated with other sulfur-containing compounds to produce 2-substituted thiazoles.[16]

-

Synthesis from Thioamides: Thioamides can be reacted with various electrophiles, such as α,β-unsaturated ketones or propargyl halides, to construct the thiazole ring.[16]

Part 3: Advanced and Green Synthetic Methodologies

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the rapid generation of molecular complexity. In the context of thiazole synthesis, MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.[17][18] A notable example is the one-pot synthesis of thiazole derivatives from aldehydes, isothiocyanates, and alkyl bromides.[19]

Detailed Protocol: A Green, One-Pot Three-Component Synthesis of Hydrazinyl-Thiazoles [20]

This protocol outlines a water-mediated, three-component synthesis of hydrazinyl-thiazoles using a reusable copper oxide nanoparticle catalyst.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

α-haloketone (1.0 mmol)

-

Copper oxide nanoparticles on a titanium dioxide support (catalyst)

-

Water (solvent)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

To a mixture of the aromatic aldehyde and thiosemicarbazide in water, add the copper oxide nanoparticle catalyst.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the α-haloketone to the reaction mixture.

-

Reflux the reaction mixture for the time specified for the particular substrates (typically a few hours).

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with water, and dried.

-

The catalyst can be recovered from the filtrate for reuse.

Self-Validation:

-

The formation of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

-

The reusability of the catalyst should be assessed by performing multiple reaction cycles.

Metal-Catalyzed Cross-Coupling and C-H Activation Strategies

Modern synthetic organic chemistry has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. In thiazole synthesis and functionalization, copper- and palladium-catalyzed reactions have proven to be particularly valuable for forming C-C, C-N, and C-S bonds, allowing for the introduction of a wide array of substituents onto the thiazole core.[12][21]

Sustainable Approaches: The Rise of Green Chemistry

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for thiazole synthesis. This includes the use of ionic liquids as recyclable reaction media, the development of magnetically recoverable nanocatalysts, and the application of photocatalytic and electrochemical methods that operate under mild conditions.[10][12][22]

Part 4: Structure-Activity Relationship (SAR) and Drug Design

A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For thiazole-based compounds, SAR studies have provided invaluable insights into the structural features required for various biological activities.

Case Study 1: Thiazole Derivatives as Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors, targeting enzymes such as EGFR, HER2, PI3K, and mTOR.[23][24][25][26][27]

Key Structural Features for Potent Kinase Inhibition:

-

The Thiazole Core: Acts as a scaffold to orient the key pharmacophoric groups in the ATP-binding pocket of the kinase.

-

Substituents at the 2- and 4-positions: These positions are often functionalized with groups that can form hydrogen bonds with the hinge region of the kinase.

-

Aromatic and Heteroaromatic Moieties: These groups can engage in hydrophobic and π-stacking interactions within the active site.

Molecular modeling and docking studies have been instrumental in elucidating the binding modes of thiazole-based inhibitors and guiding the design of new analogs with improved potency and selectivity.[27][28]

Case Study 2: Antimicrobial Thiazoles

The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new antimicrobial agents. Thiazole-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6][29][30][31]

SAR for Antibacterial and Antifungal Activity:

-

Substitution Pattern: The nature and position of substituents on the thiazole ring can have a profound impact on antimicrobial activity. For instance, the introduction of electron-withdrawing groups can enhance the potency against certain bacterial strains.[29]

-

Hybrid Molecules: The combination of the thiazole scaffold with other heterocyclic rings, such as pyrazoline or indole, has led to the development of hybrid molecules with enhanced antimicrobial properties.[30]

Part 5: Future Directions and Outlook

The thiazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on several key themes:

-

Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and sustainable methods for the synthesis and functionalization of thiazoles will remain a priority.

-

Tackling Antimicrobial Resistance: Thiazole-based compounds hold great promise as a platform for the discovery of new antibiotics to combat drug-resistant pathogens.[30]

-

Targeted Cancer Therapy: The design of highly selective thiazole-based inhibitors of specific kinases and other cancer-related targets will continue to be a major focus of anticancer drug discovery.[9]

-

Expansion into New Therapeutic Areas: The diverse biological activities of thiazole derivatives suggest that they may have therapeutic potential in a wide range of diseases beyond cancer and infectious diseases.

Data Presentation

| Compound Class | Target | Key SAR Findings | Reference |

| 2-Aminothiazoles | Kinases (EGFR/HER2) | Substitution at the 5-position with an imidazo[2,1-b]thiazole moiety and a hydrazide side chain are crucial for activity. | [26] |

| Thiazole-Pyrazoline Hybrids | Bacteria/Fungi | The linking position between the thiazole and pyrazoline rings influences the antimicrobial spectrum. | [30] |

| Substituted Thiazoles | PI3K/mTOR | The presence of specific aromatic and heterocyclic groups at the 2- and 4-positions is critical for dual inhibitory activity. | [24] |

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Multicomponent Reaction Workflow for Thiazole Synthesis

Caption: General workflow for a multicomponent synthesis of thiazoles.

SAR of Thiazole-Based Kinase Inhibitors

Caption: Key structural features for thiazole-based kinase inhibitors.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

-

ACS Omega. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

-

YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

SpringerLink. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

-

ACS Publications. (n.d.). Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

ACS Publications. (n.d.). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. Retrieved from [Link]

-

Systematic Review on Thiazole and Its Applications. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). Retrieved from [Link]

-

RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

SpringerLink. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Retrieved from [Link]

-

Bentham Science Publishers. (2024, April 29). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

-

Bentham Science Publishers. (2021, January 1). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Retrieved from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Retrieved from [Link]

-

Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

SRUC, Scotland's Rural College. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

-

PubMed. (2022, November 5). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Retrieved from [Link]

-

NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23). Retrieved from [Link]

-

MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved from [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

-

PMC - NIH. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. Retrieved from [Link]

-

MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. kuey.net [kuey.net]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

Physicochemical properties of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

Foreword: Navigating the Known and the Predicted in Drug Discovery

In the landscape of modern drug discovery, researchers often encounter novel chemical entities with limited or non-existent characterization data in public-domain literature. This is the case for Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate. This guide is structured to address this challenge directly. As a self-validating system, it does not rely on pre-existing data for this specific molecule. Instead, it provides a robust framework of established, first-principle methodologies for its complete physicochemical characterization.

By synthesizing insights from structurally related analogs and foundational principles of medicinal chemistry, this document serves as both a predictive profile and a practical laboratory manual. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices. Every method described is a standard, verifiable procedure, ensuring that the data generated will be accurate and reproducible. This guide empowers the user to move from a chemical structure on paper to a fully characterized molecule with a data package ready for advanced drug development stages.

Molecular Structure and Foundational Properties

The starting point for any physicochemical evaluation is the molecule's fundamental structure. The properties outlined below are calculated based on this structure and provide the basis for all subsequent experimental designs. The thiazole ring is a well-known scaffold in medicinal chemistry, often imparting a range of biological activities.[1] The carbamate and phenyl substitutions are critical for modulating properties like lipophilicity and hydrogen bonding potential, which in turn influence absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure:

Caption: Molecular Structure of the Target Compound.

Table 1: Calculated Molecular Properties

| Property | Value | Justification / Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | Derived from structure |

| Molecular Weight | 248.30 g/mol | Calculated from formula |

| Monoisotopic Mass | 248.06195 Da | Calculated from formula |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | Calculated; key for permeability prediction.[2] |

| Hydrogen Bond Donors | 1 | The N-H of the carbamate |

| Hydrogen Bond Acceptors | 4 | Thiazole N, two carbamate O, thiazole S |

| Rotatable Bonds | 3 | Phenyl-thiazole, N-C (carbamate), O-CH₃ |

Proposed Synthesis and Purification Workflow

A plausible synthetic route can be devised based on established methods for creating similar thiazole-5-carboxylate derivatives and their subsequent conversion to carbamates.[3][4] The Hantzsch thiazole synthesis is a classic and reliable method for constructing the core ring system.

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis pathway.

Step-by-Step Synthesis Protocol

-

Saponification of Ester Precursor: To a solution of a precursor like Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (1 eq) in a 2:3:1 mixture of THF/Methanol/H₂O, add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq).[4]

-